molecular formula C17H29B2NO4 B571754 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 1218791-17-3

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No.: B571754
CAS No.: 1218791-17-3
M. Wt: 333.042
InChI Key: OCVGYKJQPDKDJK-UHFFFAOYSA-N
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Description

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of two boronate ester groups attached to a pyrrole ring, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the reaction of 1-methyl-2,5-dibromopyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Chemical Reactions Analysis

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester groups can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DMF.

Scientific Research Applications

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to create biologically active molecules, which can be further studied for their potential therapeutic effects.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester groups act as nucleophiles, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can be compared to other boronate ester-containing compounds, such as:

Properties

IUPAC Name

1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVGYKJQPDKDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682225
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-17-3
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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